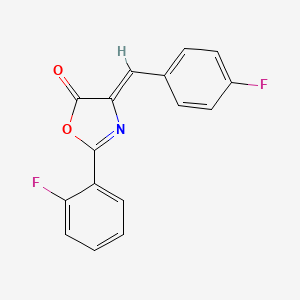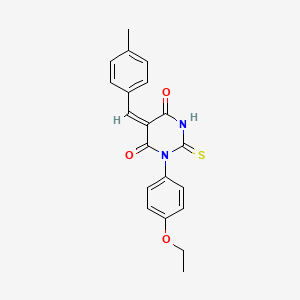![molecular formula C27H25N5 B4620669 1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)
1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline
Vue d'ensemble
Description
1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline is a useful research compound. Its molecular formula is C27H25N5 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.21099582 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurotoxicity and Mitochondrial Respiration
A class of neurotoxic β-carbolines, including tetrahydro-β-carbolines, has been investigated for its effects on dopaminergic cells and mitochondrial respiration. These compounds, formed through endogenous processes or exposure to certain industrial solvents, act as inhibitors of the mitochondrial respiratory chain, specifically targeting Complex I and partially inhibiting Complex II. They also exhibit neurotoxicity towards dopaminergic neurons in primary cell culture, underscoring their potential impact on neurological health and disease mechanisms B. Janetzky et al., 1999.
Synthesis and Chemical Reactions
Research into the synthesis and reactions of β-carboline derivatives has yielded insights into their chemical behavior and potential applications in medicinal chemistry. For example, N-heterocyclic carbenes derived from imidazolium-isocytosinates through tautomerization processes have shown the ability to form adducts with various elements, demonstrating the versatility of β-carboline frameworks in synthetic chemistry. These findings highlight the potential for designing novel compounds with specific biological or chemical properties Jiaxi Zhang et al., 2016.
Antioxidant Properties
β-Carbolines, including tetrahydro-β-carbolines, have been studied for their antioxidant properties, particularly their ability to scavenge hydroxyl radicals. This activity suggests a potential role in protecting against oxidative stress, a key factor in the development of various diseases. The comparison of their scavenging activity to known antioxidants like melatonin highlights their significance as naturally occurring compounds with health implications T. Herraiz and J. Galisteo, 2015.
Occurrence in Foodstuffs and Biological Fluids
The identification of tetrahydro-β-carbolines in foodstuffs, human urine, and milk points to their widespread presence in the environment and their potential endogenous synthesis in humans. This research provides a basis for further investigation into the dietary sources of these compounds and their metabolic pathways, offering insights into their role in human health and disease J. Adachi et al., 1991.
Biological Activity
The synthesis and evaluation of β-carboline derivatives for antileishmanial activity demonstrate the therapeutic potential of these compounds. Specific derivatives have shown promising activity against Leishmania donovani, suggesting the possibility of developing new antileishmanial agents based on the β-carboline scaffold. This line of research contributes to the ongoing search for effective treatments for leishmaniasis, a neglected tropical disease Ravi Kumar et al., 2010.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5/c1-19-7-4-8-20(17-19)26-25-23(22-10-2-3-11-24(22)30-25)12-16-31(26)18-21-9-5-15-32(21)27-28-13-6-14-29-27/h2-11,13-15,17,26,30H,12,16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJBNMOOWHPFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCN2CC4=CC=CN4C5=NC=CC=N5)C6=CC=CC=C6N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4620597.png)
![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

![N'-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4620603.png)
![2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B4620609.png)
![5-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4620619.png)
![3-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4620625.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4620644.png)
![N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine](/img/structure/B4620651.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4620653.png)
![(5E)-1-(4-ethoxyphenyl)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4620657.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4620665.png)
![1-(4-Butylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4620686.png)
